molecular formula C9H14O3 B8659335 Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No. B8659335
M. Wt: 170.21 g/mol
InChI Key: LEPHDUWNLOXRHK-UHFFFAOYSA-N
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Patent
US05922648

Procedure details

9.3 g (0.11 mol) of cyclopentanone and 13.5 g (0.11 mol) of methyl 2-chloropropionate are cooled to 0 to 2° C.; at this temperature, 13.6 g (0.12 mol) of potassium tert-butylate suspended in 200 ml of tetrahydrofuran are added slowly dropwise with stirring over a period of about 90 minutes, after which the mixture is stirred for a further 60 minutes without cooling. A little water is added to the reaction mixture, which is subjected to extraction with diethyl ether; the organic phase is dried over sodium sulfate, the drying agent is filtered off, and evaporation of the solvent gives 10.6 g of methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate, which can be employed without further purification in the subsequent stage (see b).
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[CH:8]([CH3:13])[C:9]([O:11][CH3:12])=[O:10].CC([O-])(C)C.[K+].O>O1CCCC1>[CH3:13][C:8]1([C:9]([O:11][CH3:12])=[O:10])[C:1]2([CH2:5][CH2:4][CH2:3][CH2:2]2)[O:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
13.5 g
Type
reactant
Smiles
ClC(C(=O)OC)C
Step Two
Name
Quantity
13.6 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of about 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added slowly dropwise
STIRRING
Type
STIRRING
Details
after which the mixture is stirred for a further 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
EXTRACTION
Type
EXTRACTION
Details
is subjected to extraction with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
the drying agent is filtered off
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CC1(OC12CCCC2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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